molecular formula C7H14O2S B093531 Butyl 3-mercaptopropionate CAS No. 16215-21-7

Butyl 3-mercaptopropionate

Cat. No. B093531
CAS RN: 16215-21-7
M. Wt: 162.25 g/mol
InChI Key: MGFFVSDRCRVHLC-UHFFFAOYSA-N
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Description

Butyl 3-mercaptopropionate (3MPA) is a monofunctional thiol that can be used as a cross-linker and chain transferring agent for controlling the molecular weight of the polymer . It can be used in the thiolene photopolymerization .


Synthesis Analysis

The synthesis of 3-mercaptopropionic acid esters, such as this compound, is carried out by an addition reaction of H2S to the corresponding acrylic acid ester. This process is performed in the presence of a solid-support functionalized with basic guanidine functional groups .


Molecular Structure Analysis

The molecular formula of this compound is C7H14O2S . The molecular weight is 162.25 .


Chemical Reactions Analysis

This compound can be used in thiol-yne photopolymerizations to form highly-cross-linked networks . It can also be used as a crosslinking monomeric unit for the preparation of thiol-acrylate based photopolymers .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.457 (lit.) and a density of 0.999 g/mL at 25 °C (lit.) . It has a boiling point of 101 °C/12 mmHg (lit.) .

Scientific Research Applications

  • Antimicrobial Agents : Amphiphilic polymethacrylate derivatives, using Butyl 3-mercaptopropionate, have shown potential as antimicrobial agents. The structure-activity relationship of these derivatives was explored in antimicrobial and hemolytic assays, highlighting their selective efficiency against bacterial cells (Kuroda & DeGrado, 2005).

  • Deoxygenation of Sulfoxides : this compound has been used as a reducing agent in the deoxygenation of alkyl and aryl sulfoxides, demonstrating its utility in organic synthesis (Karimi & Zareyee, 2003).

  • Metal Complexation in Aqueous Media : Studies on the complexation behavior of various metals like Cd, Pb, and Tl with n-butyl-3-mercaptopropionate in the presence of amino acids suggest potential applications in biological and pharmaceutical fields (Agarwal & Kalpana, 2011).

  • Nanoparticle Sensors : TiO2-Au nanoparticles synthesized for sensing 3-mercaptopropionic acid demonstrate applications in environmental monitoring and scientific research, particularly in understanding epilepsy (Montoya‐Villegas et al., 2019).

  • Mitochondrial Metabolism : this compound's metabolism in mitochondria, and its interaction with various enzymes, highlights its significance in biological and biochemical research (Cuebas et al., 1985).

  • Emission Tuning in Quantum Dots : Ligand exchange with this compound has been used to tune the emission intensity of quantum dots, indicating its role in materials science and nanotechnology (Baker & Kamat, 2010).

  • Inhibition of Fatty Acid Uptake : Studies on the inhibition of butyrate uptake in colonocytes by this compound suggest its potential in gastrointestinal research (Stein et al., 1995).

  • Synthesis of Antidepressants : this compound has been used as an O-demethylating agent in the synthesis of the antidepressant O-desmethylvenlafaxine, indicating its application in pharmaceutical manufacturing (Furlan et al., 2015).

  • Polymerization Kinetics and Properties : The impact of this compound on the kinetics and physical properties of photopolymerized thiol−ene systems has been studied, showing its relevance in polymer chemistry (Zhou et al., 2009).

  • Polarographic Analysis : The polarographic behavior of this compound in various solvents provides insight into its electrochemical properties, useful in analytical chemistry (Gupta & Jain, 2010).

Mechanism of Action

Target of Action

Butyl 3-mercaptopropionate (3MPA) is a monofunctional thiol . Its primary targets are polymers, specifically those used in the production of resins, styrene, ABS, processing aids ACR, chloroprene rubber, styrene-butadiene latex, and styrene-butadiene latex . It acts as a cross-linker and chain transferring agent, controlling the molecular weight of the polymer .

Mode of Action

3MPA interacts with its targets by serving as a cross-linker and chain transferring agent . This means it forms bonds between polymer chains, thereby altering the polymer’s structure and properties. It also transfers active centers from one molecule to another, controlling the molecular weight of the polymer .

Biochemical Pathways

The primary biochemical pathway affected by 3MPA is the polymerization process . Specifically, it is used in thiolene photopolymerization . By acting as a cross-linker and chain transferring agent, 3MPA influences the formation and properties of the resulting polymer .

Result of Action

The action of 3MPA results in the formation of polymers with controlled molecular weight . This can improve the properties of the polymer, such as making the resin’s leveling good and the viscosity uniform, making the paint film appear bright . It can also be used as a ligand to functionalize quantum dots for the development of high luminescence light-emitting diodes .

Action Environment

The efficacy and stability of 3MPA can be influenced by environmental factors such as temperature, light, and the presence of other chemicals . For example, it should be used in a well-ventilated area to avoid inhalation of mists or vapors . Furthermore, it’s important to handle 3MPA with appropriate safety measures, including wearing suitable gloves and eye/face protection .

Safety and Hazards

Butyl 3-mercaptopropionate is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Butyl 3-mercaptopropionate plays a crucial role in biochemical reactions, particularly in the thiol-ene and thiol-yne photopolymerization processes. It interacts with enzymes, proteins, and other biomolecules through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the formation of disulfide bonds, which are essential for protein folding and stability. Additionally, this compound can act as a ligand to functionalize quantum dots, enhancing their luminescence properties .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by interacting with key signaling molecules and enzymes. For instance, the thiol group in this compound can react with reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This compound can also affect gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its thiol group. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound can inhibit enzymes involved in oxidative stress responses by forming disulfide bonds with their active sites. Additionally, this compound can alter gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of oxidative stress responses and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as protecting cells from oxidative stress and modulating gene expression. At high doses, this compound can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress responses and cellular metabolism. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, this compound can be transported into cells via specific thiol transporters, allowing it to exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the mitochondria, where it can modulate oxidative stress responses and cellular metabolism. The specific localization of this compound can influence its effectiveness and the nature of its interactions with biomolecules .

properties

IUPAC Name

butyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-2-3-5-9-7(8)4-6-10/h10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFFVSDRCRVHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044845
Record name Butyl 3-mercaptopropionate
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Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Propanoic acid, 3-mercapto-, butyl ester
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CAS RN

16215-21-7
Record name Butyl 3-mercaptopropionate
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Record name Butyl 3-mercaptopropionate
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Record name Butyl 3-mercaptopropionate
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Record name Propanoic acid, 3-mercapto-, butyl ester
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Record name Butyl 3-mercaptopropionate
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Record name Butyl 3-mercaptopropionate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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